molecular formula C11H9FO2 B14518591 3-[(2-Fluorophenyl)methylidene]oxolan-2-one CAS No. 62514-60-7

3-[(2-Fluorophenyl)methylidene]oxolan-2-one

Cat. No.: B14518591
CAS No.: 62514-60-7
M. Wt: 192.19 g/mol
InChI Key: GMSQQORAQILNEO-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylidene]oxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methylidene]oxolan-2-one typically involves the reaction of 2-fluorobenzaldehyde with oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methylidene]oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-[(2-Fluorophenyl)methylidene]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methylidene]oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one: This compound shares a similar oxolan-2-one ring structure but differs in the substituents attached to the ring.

    3-(2-fluorophenyl)oxolane-2,5-dione: Another compound with a fluorophenyl group, but with different functional groups and reactivity.

Uniqueness

3-[(2-Fluorophenyl)methylidene]oxolan-2-one is unique due to its specific combination of a fluorophenyl group and an oxolan-2-one ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62514-60-7

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H9FO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2

InChI Key

GMSQQORAQILNEO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2F

Origin of Product

United States

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